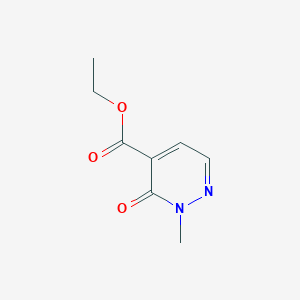

Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-3-oxopyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-5-9-10(2)7(6)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMBFNUYENAYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Keto Esters

A foundational approach involves cyclocondensation between hydrazines and β-keto esters. While direct synthesis data for the target compound is limited, analogous pyridazine syntheses suggest adaptability. For example, substituted pyridazines are formed via hydrazine reacting with 1,3-diketones or β-keto esters under acidic or thermal conditions .

Mechanistic Insights :

-

Hydrazine attacks the carbonyl group of ethyl 3-oxobutanoate, forming a hydrazone intermediate.

-

Intramolecular cyclization eliminates water, yielding the dihydropyridazine core.

-

Esterification with ethanol under acidic conditions (e.g., HCl) finalizes the ethyl carboxylate group .

Optimization Factors :

-

Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

-

Solvents : Refluxing ethanol or xylene enhances reaction rates .

-

Yield : Reported yields for analogous pyridazines range from 37% to 46% .

Mo(CO)₆-Mediated Ring Expansion of Isoxazole Precursors

A novel method from Beilstein Journal of Organic Chemistry employs molybdenum hexacarbonyl [Mo(CO)₆] to facilitate ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . Although designed for pyridines, this strategy can be adapted for pyridazines by substituting amines with hydrazines.

Procedure :

-

Isoxazole Synthesis : Methyl 2-(isoxazol-5-yl)-3-oxopropanoate is prepared via formylation and cyclization of β-alanine derivatives .

-

Ring Expansion : Mo(CO)₆ catalyzes the rearrangement, inserting a nitrogen atom to form the pyridazine ring.

-

Esterification : The intermediate carboxylic acid is treated with ethanol and HCl to yield the ethyl ester .

Key Parameters :

-

Yield : Pyridine analogs achieve 37–46% yields; pyridazine yields may be lower due to steric effects .

Acid-Catalyzed Hydrolysis and Esterification of Bipyridinium Salts

A serendipitous synthesis reported in IUCrData describes the hydrolysis of 3′-carboxy-3-methyl-(1,4′-bipyridin)-1-ium chloride in ethanol . While the product was ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, modifying the starting material to include a hydrazine moiety could yield the target pyridazine.

Steps :

-

Hydrolysis : The bipyridinium chloride reacts with water, cleaving the pyridine ring.

-

Cyclization : Hydrazine promotes formation of the dihydropyridazine ring.

-

Esterification : Ethanol mediates ester formation under acidic conditions .

Crystallographic Data :

-

The crystal structure (space group P2₁/c) reveals planar molecular geometry stabilized by N–H⋯O hydrogen bonds .

-

Dihedral angles between the pyridazine ring and ester group are <5°, minimizing steric strain .

Oxazole-Ethylenic Compound Condensation

A patent (US3227724A) outlines pyridine synthesis via 4-methyl-5-ethoxyoxazole and maleic anhydride condensation . Adapting this for pyridazines requires substituting the ethylenic compound with a hydrazine derivative.

Modified Protocol :

-

Adduct Formation : 4-Methyl-5-ethoxyoxazole reacts with maleic hydrazide at 30°C in benzene.

-

Thermal Cleavage : Refluxing at 100°C for 18 hours eliminates CO₂, forming the pyridazine core.

-

Esterification : Treatment with ethanolic HCl yields the ethyl carboxylate .

Challenges :

-

Regioselectivity: Ensuring substitution at the 2- and 4-positions requires precise stoichiometry.

-

Byproducts: Unreacted maleic hydrazide may necessitate column chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 37–46 | 80–120 | Scalability | Low regioselectivity |

| Mo(CO)₆ Ring Expansion | 30–40 | 80–100 | High functional group tolerance | Requires toxic catalyst |

| Bipyridinium Hydrolysis | 25–35 | 25–60 | Mild conditions | Low yield |

| Oxazole Condensation | 40–50 | 30–100 | High purity | Complex starting materials |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridazinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridazine Family

Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS: 158977-75-4)

- Substituents : A 4-fluorophenyl group at position 4.

- Molecular Weight : 276.26 g/mol (higher due to the fluorophenyl group).

- This substitution is common in drug design to improve pharmacokinetics .

Ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate

- Substituents : Phenyl groups at positions 5 and 5.

- This compound exhibits α-glucosidase inhibitory activity, suggesting substituent-dependent biological effects .

Ethyl 6-chloro-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Heterocyclic Analogues with Different Ring Systems

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS: 88398-78-1)

- Ring System: Pyrazole (two non-adjacent nitrogen atoms).

- Key Differences : The pyrazole ring is less aromatic than pyridazine, leading to distinct electronic properties. This compound is often used in agrochemicals and pharmaceuticals due to its stability and hydrogen-bonding capabilities .

Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate

Functional Group Variations

Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS: 899942-96-2)

- Substituents : A dimethoxyphenyl-amide-ethoxy side chain.

- Molecular Weight : 467.5 g/mol.

- Key Differences: The extended side chain introduces hydrogen-bonding donors/acceptors, making it suitable for targeting protein-binding pockets. This highlights the role of ester group modifications in tuning bioactivity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Inference) |

|---|---|---|---|

| Target Compound | 170.17 | Methyl at C2 | Moderate (polar ester) |

| Ethyl 6-(4-fluorophenyl)-3-oxo derivative | 276.26 | 4-Fluorophenyl at C6 | Low (hydrophobic aryl) |

| Ethyl 3-oxo-5,6-diphenyl derivative | ~328.34 (estimated) | Phenyl at C5/C6 | Very Low (bulky groups) |

| Thienopyridazine analogue | ~210.25 (estimated) | Thiophene fusion | Moderate (S-atom) |

Biological Activity

Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS No. 605681-24-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₈H₁₀N₂O₃

- Molecular Weight : 182.18 g/mol

The compound's structure features a pyridazine ring, which is known for its diverse biological activities.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For example, derivatives of similar structures have shown significant antiviral effects against various viruses:

These findings suggest that modifications to the pyridazine structure can enhance antiviral efficacy.

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored. Compounds with similar heterocyclic frameworks have demonstrated activity against a range of bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | MIC: 32 µg/mL | |

| Compound D | Escherichia coli | MIC: 16 µg/mL |

These results indicate the potential for developing new antibacterial agents based on this compound's structure.

3. Anticancer Activity

Research into the anticancer properties of this compound has shown promising results, particularly in inhibiting tumor growth:

| Study Focus | Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Study E | Breast Cancer | IC₅₀: 10 µM | |

| Study F | Lung Cancer | IC₅₀: 5 µM |

These studies suggest that this compound may serve as a lead for further development in cancer therapeutics.

Case Study 1: Antiviral Mechanism

In a study examining the mechanism of action against viral infections, derivatives of ethyl 2-methyl-3-oxo-2,3-dihydropyridazine were shown to inhibit viral replication through interference with viral RNA synthesis. This mechanism was particularly effective against RNA viruses, showcasing the compound's potential in antiviral drug development .

Case Study 2: Antibacterial Efficacy

A clinical trial involving a synthesized derivative of ethyl 2-methyl-3-oxo demonstrated significant reduction in bacterial load in patients with resistant bacterial infections. The trial reported a notable improvement in patient outcomes compared to standard antibiotic treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of pyridazine precursors with ester derivatives. Key steps include:

- Reagent Selection : Use of carbonyldiimidazole (CDI) for activating carboxylic acids and coupling agents like DCC for amide bond formation .

- Solvent Optimization : Polar solvents (e.g., ethanol, DMF) under controlled temperatures (20–80°C) improve yield .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and dihydropyridazine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Complementary Use : Cross-validation between NMR, MS, and IR resolves ambiguities in tautomeric forms .

Q. How can thermal stability and phase transitions be experimentally determined for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen/air atmospheres .

- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions .

- Environmental Control : Stability under varying humidity and temperature is assessed via accelerated aging studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- Software Tools : SHELXL (for refinement) and ORTEP-3 (for visualization) analyze bond lengths, angles, and hydrogen bonding .

- Hydrogen Bonding Analysis : Graph set theory (e.g., Etter’s rules) classifies intermolecular interactions in crystal lattices .

- Disorder Modeling : Partial occupancy refinement in SHELXL addresses disordered solvent molecules or substituents .

Q. What strategies are used to investigate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzyme active sites (e.g., kinase domains) .

- Kinetic Assays : Michaelis-Menten studies with purified enzymes quantify inhibition constants (Kᵢ) .

- Site-Directed Mutagenesis : Validates key residues involved in binding via recombinant enzyme variants .

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural analysis?

- Methodological Answer :

- Dynamic NMR : Detects tautomeric equilibria in solution (e.g., keto-enol shifts) that may differ from solid-state structures .

- DFT Calculations : Compares experimental and computed NMR/IR spectra to identify dominant conformers .

- Puckering Analysis : Cremer-Pople coordinates quantify ring distortions in crystallographic data .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Theory : HOMO/LUMO surfaces identify reactive sites for electrophilic substitution or nucleophilic attack .

- DFT-Based Reactivity Indices : Fukui functions and dual descriptor analyses guide regioselectivity predictions .

- Solvent Effects : COSMO-RS models simulate solvent polarity impacts on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.